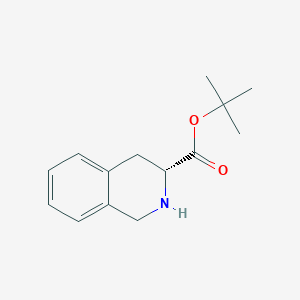

Tert-butyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Description

Tert-butyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a chiral tetrahydroisoquinoline derivative characterized by a tert-butoxycarbonyl (Boc) group at the 3-position of the isoquinoline ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing opioid receptor antagonists (e.g., III-5 in ) and other bioactive molecules . Its (3R) stereochemistry is pivotal for interactions with biological targets, as enantiomeric purity often dictates pharmacological activity. The Boc group enhances solubility and stability during synthetic processes, making it a preferred protecting group in multi-step syntheses .

Properties

IUPAC Name |

tert-butyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)12-8-10-6-4-5-7-11(10)9-15-12/h4-7,12,15H,8-9H2,1-3H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRSUDBIZXKOKGA-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC2=CC=CC=C2CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H]1CC2=CC=CC=C2CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Synthesis via Pomeranz–Fritsch–Bobbitt Cyclization

The Pomeranz–Fritsch–Bobbitt cyclization remains a cornerstone for constructing the tetrahydroisoquinoline scaffold. Benzaldehyde derivatives react with aminoacetaldehyde diethyl acetal under acidic conditions (e.g., H₂SO₄, 60°C) to form the isoquinoline core. Subsequent reduction using NaBH₄ in methanol yields 1,2,3,4-tetrahydroisoquinoline, though this step lacks stereocontrol.

Enantioselective Hydrogenation

Introducing the (3R) configuration requires chiral catalysts. Ru-BINAP complexes achieve 92–96% enantiomeric excess (ee) at 50 bar H₂ and 70°C in iPrOH. Critical parameters include:

| Parameter | Optimal Value | Impact on ee/Yield |

|---|---|---|

| Catalyst Loading | 0.5 mol% | Lower loading reduces cost |

| Solvent | Isopropanol | Enhances H₂ solubility |

| Temperature | 70°C | Higher temps improve kinetics |

Post-hydrogenation, the free amine is protected via tert-butoxycarbonyl (Boc) using Boc₂O in THF/water (pH 9–10), yielding 85–90%.

Chiral Auxiliary-Mediated Synthesis

Evans Oxazolidinone Strategy

(3R)-configuration is induced using (R)-4-benzyl-2-oxazolidinone. The tetrahydroisoquinoline carboxylic acid is coupled to the auxiliary via EDCI/HOBt, followed by diastereoselective alkylation (dr >20:1). Hydrolysis with LiOH/H₂O₂ releases the chiral acid, which is esterified with tert-butanol/DCC (82% yield, >99% ee).

Schöllkopf Bis-lactim Ether Approach

Condensation of the racemic acid with Schöllkopf’s bis-lactim ether enables resolution via crystallization. The (3R)-enantiomer is isolated with 89% ee after recrystallization from ethyl acetate/hexane. Subsequent tert-butyl esterification uses SOCl₂/tert-butanol (0°C, 2 h), achieving 94% yield.

Catalytic Asymmetric Cyclization

Organocatalytic Pictet–Spengler Reaction

Chiral phosphoric acids (e.g., TRIP) catalyze the cyclization of phenethylamines with aldehydes. Using 2-nitrobenzaldehyde and (R)-BINOL-derived catalysts, the reaction proceeds at −20°C in toluene, affording the tetrahydroisoquinoline with 91% ee. Boc protection under standard conditions completes the synthesis.

Transition Metal-Catalyzed Dynamic Kinetic Resolution

Pd(OAc)₂ with (S)-Segphos enables dynamic kinetic resolution of racemic intermediates. At 80°C in DMF, the (3R)-isomer predominates (dr 7:1), with subsequent esterification achieving 78% overall yield.

Industrial-Scale Production Methods

Continuous Flow Synthesis

Microreactor systems enhance heat/mass transfer for Boc protection. Tert-butyl chloroformate reacts with the amine in a 1:1.05 molar ratio at 25°C (residence time: 5 min), achieving 98% conversion. Inline IR monitoring ensures minimal byproduct formation.

Crystallization-Induced Diastereomer Resolution

Combining the racemic acid with (1S,2R)-norephedrine forms diastereomeric salts. Selective crystallization from ethanol/water isolates the (3R)-salt (97% de), followed by esterification (HCl/tert-butanol, 90% yield).

Analytical Characterization and Quality Control

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate can undergo various chemical reactions, including:

Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride to convert the ester group into an alcohol.

Substitution: Nucleophilic substitution reactions can be performed to introduce different functional groups at specific positions on the tetrahydroisoquinoline ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, manganese catalysts, nonafluoro-tert-butyl alcohol as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Various nucleophiles, organic solvents, and appropriate bases or acids depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted tetrahydroisoquinoline derivatives, which can be further utilized in the synthesis of complex bioactive molecules.

Scientific Research Applications

Pharmaceutical Development

Tert-butyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow it to be modified into derivatives with potential therapeutic effects. Notably, it is being investigated for its role in developing medications aimed at treating neurological disorders. Research indicates that derivatives of this compound can interact with neurotransmitter receptors, potentially leading to new treatments for conditions such as depression and anxiety disorders .

Biochemical Research

In biochemical studies, this compound is utilized to explore enzyme inhibition and receptor binding mechanisms. Its ability to modulate biological pathways makes it a valuable tool for researchers aiming to identify potential therapeutic targets. For instance, studies have shown that Tert-butyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate may exhibit neuroprotective properties by interacting with various biological targets involved in neurodegenerative diseases .

Organic Synthesis

The compound acts as a versatile building block in organic chemistry. It facilitates the creation of complex molecules with diverse functional groups. The tert-butyl group can be selectively removed under specific conditions, allowing for further chemical transformations. Additionally, the carboxylic acid functionality enables conjugation with other molecules, which is essential for synthesizing more complex structures with desired properties .

Drug Formulation

Tert-butyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate enhances drug formulation processes by improving solubility and bioavailability of active pharmaceutical ingredients (APIs). Its unique chemical structure allows for the development of effective delivery systems that can optimize therapeutic outcomes .

Material Science

Beyond its applications in pharmaceuticals and biochemistry, this compound is also explored in material science. Its unique reactivity and structural features make it suitable for developing novel materials such as polymers and coatings. These materials can have applications ranging from drug delivery systems to advanced coatings with specific properties .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Intermediate for synthesizing drugs targeting neurological disorders |

| Biochemical Research | Studies on enzyme inhibition and receptor binding; potential neuroprotective effects |

| Organic Synthesis | Building block for complex molecules; allows selective chemical transformations |

| Drug Formulation | Improves solubility and bioavailability of APIs |

| Material Science | Development of novel materials including polymers and coatings |

Case Study 1: Neuroprotective Effects

Research conducted on Tert-butyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate has highlighted its potential neuroprotective effects. In vitro studies demonstrated that derivatives could inhibit neuronal apoptosis under oxidative stress conditions.

Case Study 2: Synthesis of Novel Analogs

A study focused on modifying the functional groups of Tert-butyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate led to the creation of several novel analogs that showed enhanced binding affinity to dopamine receptors. This work suggests a pathway toward developing new treatments for Parkinson's disease.

Mechanism of Action

The mechanism of action of tert-butyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Stereochemical Variants: (R) vs. (S) Enantiomers

The stereochemistry at the 3-position significantly influences biological activity. For example:

- (3R)-Enantiomer: Used in the synthesis of III-5, a potent opioid pan antagonist with nanomolar affinity for mu, delta, and kappa receptors .

- (3S)-Enantiomer: Tert-butyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride (CAS 77497-74-6) is commercially available (Alfa Aesar) and used in asymmetric syntheses. Its solubility in water () contrasts with the (3R)-variant’s organic solvent compatibility, highlighting stereochemistry-dependent physicochemical properties .

Table 1: Stereochemical Comparison

Ester Group Modifications

Replacing the tert-butyl group with smaller esters alters reactivity and bioavailability:

- Methyl Ester: Methyl (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride (CAS 57060-88-5) has a lower molecular weight (237.7 g/mol) and higher polarity. It is synthesized via SOCl₂/methanol esterification .

- Ethyl/Benzyl Esters : Benzyl esters (e.g., ) are often used in intermediates requiring selective deprotection. These esters generally exhibit lower thermal stability compared to Boc-protected analogs .

Table 2: Ester Group Impact

Substituent Variations on the Isoquinoline Ring

Modifications at the 6- and 7-positions dramatically affect bioactivity:

- Tetrazole and Oxazole Substituents : Compounds like tert-butyl 7-hydroxy-6-[tetrazol-5-yl] derivatives () show enhanced hydrogen-bonding capacity, improving receptor affinity. For instance, 12b () has a 76% yield and distinct ¹H-NMR shifts (δ 1.51–8.18) due to 2,5-dimethyloxazole .

- Trifluoromethyl Groups: (3R)-7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid () exhibits a predicted pKa of 2.07, enhancing membrane permeability via lipophilic CF₃ groups .

- Halogenated Derivatives : 6-Bromo and 6-chloro analogs () are intermediates in cross-coupling reactions. Their electron-withdrawing effects reduce basicity compared to unsubstituted analogs .

Biological Activity

Tert-butyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

Tert-butyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is classified as an isoquinoline derivative. Its molecular formula is with a molecular weight of approximately 233.311 g/mol. The presence of a tert-butyl ester group at the 3-position of the tetrahydroisoquinoline ring system enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical development.

The biological activity of tert-butyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is attributed to its interaction with various molecular targets. Preliminary studies suggest that it may modulate neurotransmitter systems and exhibit neuroprotective properties by acting on specific receptors and enzymes involved in metabolic pathways .

Biological Activity Overview

The compound has shown promise in several areas:

- Neuroprotection : It may protect neuronal cells from damage due to oxidative stress or excitotoxicity.

- Modulation of Neurotransmitters : Potential interactions with neurotransmitter receptors could influence mood and cognitive functions.

- Therapeutic Applications : Investigated for its efficacy in treating neurological disorders such as Parkinson's disease and depression .

Case Studies

-

Neuroprotective Effects :

- A study indicated that tert-butyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate could reduce apoptosis in neuronal cell lines exposed to toxic agents. The compound demonstrated a dose-dependent protective effect, suggesting its potential as a therapeutic agent for neurodegenerative conditions.

- Receptor Interaction :

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of related isoquinoline derivatives:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 1-Methyl-1H-isoquinolin-6-amine | Contains an amine group | Exhibits different biological activities |

| 6-Bromo-1H-isoquinolin-7-amine | Halogenated derivative | Potentially enhanced reactivity due to bromine |

| Tetrahydroisoquinoline | Lacks the tert-butyl ester group | More straightforward synthesis routes |

| Tert-butyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | Tert-butyl ester functionality | Unique stereochemistry influencing biological activity |

Synthesis and Chemical Reactions

The synthesis of tert-butyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate typically involves:

-

Formation of the Tetrahydroisoquinoline Core :

- Achieved through Pictet-Spengler condensation using an aromatic aldehyde and an amine in acidic conditions.

-

Introduction of the Tert-butyl Ester Group :

- Utilizes tert-butyl chloroformate in the presence of a base like triethylamine.

Types of Reactions

The compound can undergo various reactions including:

Q & A

Basic Research Questions

Q. What are the key methodologies for synthesizing tert-butyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate, and how are stereochemical outcomes controlled?

- Methodological Answer : The synthesis typically involves multi-step routes with careful control of reaction conditions. For example, tert-butyl-protected intermediates are generated using reagents like DMAP and triethylamine in dichloromethane at 0–20°C to minimize side reactions . Enantiomeric purity is achieved via chiral auxiliaries or asymmetric catalysis, as seen in the synthesis of related tetrahydroisoquinoline derivatives using tert-butyl carbamate groups to stabilize intermediates .

Q. How is the structural integrity of tert-butyl (3R)-tetrahydroisoquinoline derivatives confirmed experimentally?

- Methodological Answer : X-ray crystallography is critical for resolving bond angles (e.g., C–C–N angles ≈109.5°) and confirming stereochemistry . Complementary techniques include and NMR to identify chemical environments (e.g., tert-butyl signals at ~1.4 ppm) and mass spectrometry (ESI+) for molecular weight validation .

Q. What purification strategies are effective for isolating tert-butyl (3R)-tetrahydroisoquinoline-3-carboxylate from reaction mixtures?

- Methodological Answer : Column chromatography using silica gel with gradients of ethyl acetate/hexane is standard. Recrystallization from dichloromethane or tert-butyl methyl ether can enhance purity, as demonstrated in isolations of structurally similar compounds .

Advanced Research Questions

Q. How can researchers ensure enantiomeric purity in derivatives of tert-butyl (3R)-tetrahydroisoquinoline-3-carboxylate during scale-up?

- Methodological Answer : Chiral HPLC with cellulose-based columns (e.g., Chiralpak®) resolves enantiomers, while NMR with chiral shift reagents (e.g., Eu(hfc)) provides rapid stereochemical analysis . For scale-up, asymmetric hydrogenation or enzymatic resolution may improve yield and purity .

Q. What factors influence reaction yields in the synthesis of tert-butyl (3R)-tetrahydroisoquinoline-3-carboxylate derivatives, and how can they be optimized?

- Methodological Answer : Yield depends on temperature control (e.g., exothermic reactions require cooling to 0°C), solvent polarity (dichloromethane vs. THF), and catalyst loading (e.g., DMAP at 10 mol%) . Design of Experiments (DoE) can optimize parameters: one study achieved 97% yield by adjusting stoichiometry and reaction time .

Q. How is tert-butyl (3R)-tetrahydroisoquinoline-3-carboxylate utilized in the synthesis of bioactive heterocyclic compounds?

- Methodological Answer : The tert-butyl group acts as a protecting group in multi-step syntheses. For example, it facilitates the construction of fused iminoimidazolines via nucleophilic substitution or cyclization reactions, as shown in the synthesis of triazolo-pyrazine derivatives . The carboxylate moiety can also serve as a precursor for amide couplings in drug discovery .

Q. How should researchers address discrepancies in reported spectroscopic data for tert-butyl (3R)-tetrahydroisoquinoline derivatives?

- Methodological Answer : Contradictions in NMR or MS data often arise from solvent effects, impurities, or tautomerism. For example, tert-butyl (3S)-3-aminopyrrolidine derivatives exhibit conformational isomerism in NMR, requiring variable-temperature NMR to resolve . Cross-validation with X-ray data and independent synthesis replicates are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.